![molecular formula C10H17NO3Si B12533866 {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol CAS No. 674778-30-4](/img/structure/B12533866.png)
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol is an organosilicon compound with the molecular formula C10H17NO3Si This compound contains a silanetriol group attached to a phenyl ring, which is further substituted with an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol typically involves the reaction of a silane precursor with a phenyl derivative containing an aminoethyl group. One common method is the hydrosilylation reaction, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the silanetriol moiety can be oxidized to form silanols or siloxanes.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Primary amines
Substitution: Nitro or halogenated derivatives of the phenyl ring
Wissenschaftliche Forschungsanwendungen
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol involves its interaction with various molecular targets and pathways. The silanetriol group can form hydrogen bonds with biological molecules, enhancing its biocompatibility. The aminoethyl group can interact with cellular receptors, potentially modulating biological activities. Additionally, the phenyl ring can participate in π-π interactions, further influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(2-aminoethyl)-: Contains a phenyl ring with an aminoethyl group but lacks the silanetriol moiety.
Silanetriol, [2-[4-(2-aminoethyl)phenyl]ethyl]-: Similar structure but may have different substituents on the phenyl ring.
Uniqueness
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol is unique due to the presence of both organic (phenyl, aminoethyl) and inorganic (silanetriol) components in its structure. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
674778-30-4 |
|---|---|
Molekularformel |
C10H17NO3Si |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
2-[4-(2-trihydroxysilylethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H17NO3Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4,12-14H,5-8,11H2 |
InChI-Schlüssel |
INZOEYSUNGYRDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN)CC[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
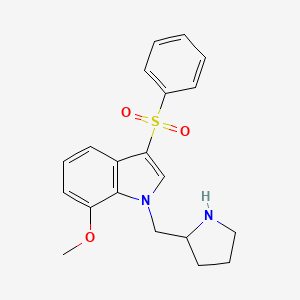
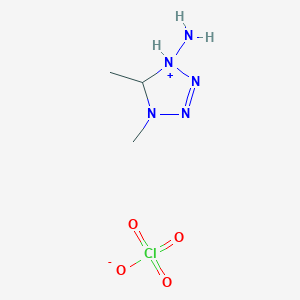
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)
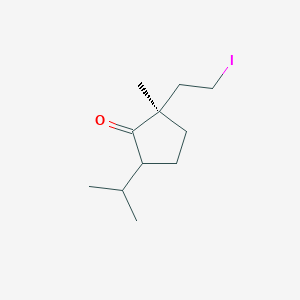
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
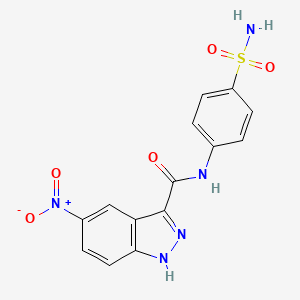
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

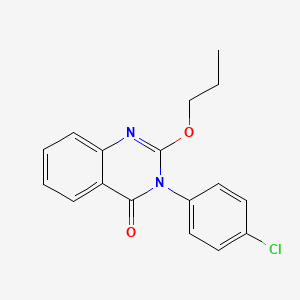

![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
